molecular formula C15H20BClO4 B8203200 2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

Cat. No.: B8203200
M. Wt: 310.6 g/mol
InChI Key: LKRRZDNYWREWDN-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid typically involves the following steps:

    Formation of the Boronic Ester Group: This step involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Introduction of the Propanoic Acid Group: This can be achieved through a variety of methods, including the use of Grignard reagents or organolithium compounds, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents:

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: Used in the synthesis of potential drug candidates.

    Materials Science: Employed in the development of new materials with unique properties.

    Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is highly reactive in coupling reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid apart is its combination of a boronic ester group with a propanoic acid functionality. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO4/c1-9(13(18)19)10-6-11(8-12(17)7-10)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRRZDNYWREWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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